molecular formula C18H18FN3O3 B2832224 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea CAS No. 1171906-13-0

1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2832224
CAS No.: 1171906-13-0
M. Wt: 343.358
InChI Key: YIMXBNXJYOJMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea is a sophisticated heterocyclic compound designed for preclinical research, featuring a benzoxazepine core linked to a 4-fluorophenyl group via a urea bridge. The structural motif of the urea-linked fluorophenyl group is recognized in medicinal chemistry for its potential to engage in hydrogen bonding and dipole interactions with biological targets, a feature observed in other research compounds . The dibenzo[b,f][1,4]oxazepine scaffold, related to the core of this compound, has been investigated as a potent inhibitor of histone deacetylase (HDAC) enzymes . HDACs play a critical role in epigenetic regulation by modulating histone acetylation, and their inhibition can lead to altered gene expression, cell cycle arrest, and differentiation, making HDAC inhibitors a significant area of inquiry in oncology and neurodegenerative disease research . Furthermore, the specific substitution pattern, including the 4-fluorophenyl moiety, is a common feature in compounds being explored as inhibitors of key signaling kinases, such as Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a central regulator of inflammation and cell death pathways (necroptosis), and its inhibition is a promising therapeutic strategy for the treatment of inflammatory, neurodegenerative, and autoimmune diseases . This dual potential, targeting both epigenetic enzymes and key kinases, positions this compound as a valuable tool for researchers investigating complex signaling networks in cellular models of disease. Its primary research applications include the study of cell death mechanisms, inflammatory signaling, and epigenetic regulation in vitro.

Properties

IUPAC Name

1-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-18(2)10-25-15-8-7-13(9-14(15)22-16(18)23)21-17(24)20-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMXBNXJYOJMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl group is introduced to the oxazepine ring.

    Formation of the urea linkage: This can be done by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Compound 3b (Molecules, 2013)

  • Structure : Features a coumarin-derived hydrazone, piperazine linker, thiazole ring, and 3-(trifluoromethyl)phenyl urea group.

Compounds 7a–7d (Int. J. Org. Chem., 2012)

  • Structure: Tetrahydrobenzo[b]thiophene cores with hydrazono-benzoyl urea substituents.
  • Key Data: Substituent Variants: Include cyano (7a, 7b) and ethyl carboxylate (7c, 7d) groups. Solubility: Expected to be lower than the target compound due to hydrophobic thiophene and benzoyl groups.

Structural and Functional Contrasts

Table 1: Comparative Analysis of Urea Derivatives

Feature Target Compound Compound 3b Compounds 7a–7d
Core Structure Benzo[b][1,4]oxazepine Coumarin-thiazole Tetrahydrobenzo[b]thiophene
Key Substituents 4-Fluorophenyl urea Trifluoromethylphenyl urea, piperazine Hydrazono-benzoyl urea, cyano/ester groups
Molecular Weight ~350–400 g/mol (estimated) 720.1 g/mol 400–450 g/mol (estimated)
Polarity Moderate (fluorophenyl, oxazepine oxygen) High (piperazine, thiazole) Low (thiophene, benzoyl)
Inferred Bioactivity Kinase/protease inhibition Protease/kinase inhibition Metalloenzyme inhibition

Critical Observations

Heterocyclic Core Differences: The target’s benzooxazepine core provides oxygen-based polarity, contrasting with the sulfur-containing thiophene (7a–7d) or thiazole (3b) systems. This may enhance aqueous solubility compared to 7a–7d but reduce membrane permeability relative to 3b’s trifluoromethylphenyl group . The 4-fluorophenyl group in the target compound offers metabolic resistance compared to the hydrolytically labile hydrazono-benzoyl groups in 7a–7d .

The ethyl carboxylate in 7c–7d introduces ionizable groups, which could modulate pH-dependent solubility but may complicate blood-brain barrier penetration .

Research Implications and Limitations

While direct comparative pharmacological data for the target compound are unavailable, structural parallels suggest it may occupy a niche between the polar, protease-targeting 3b and the hydrophobic, metalloenzyme-focused 7a–7d. Further studies should prioritize synthesizing the target compound and benchmarking its solubility, stability, and activity against these analogues.

Q & A

Q. How can synthetic yield and purity of this compound be optimized?

  • Methodological Answer : Synthesis optimization involves:
  • Dry Solvent Systems : Use anhydrous dichloromethane under inert atmospheres to minimize hydrolysis of reactive intermediates .
  • Stepwise Coupling : Sequential addition of urea precursors (e.g., isocyanates or amines) to the tetrahydrobenzo[b][1,4]oxazepine core under controlled temperatures (0–25°C) to reduce side reactions .
  • Purification : Flash column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate 90:10 → 60:40) improves purity (>95%) .
  • Catalysts : Palladium on carbon or collidine derivatives enhance coupling efficiency in key steps .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.8 ppm), urea NH groups (δ 8.2–9.5 ppm), and methyl/methylene groups (δ 1.2–3.5 ppm) .
  • ¹⁹F NMR : Detect the 4-fluorophenyl moiety (δ -110 to -120 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error to validate the molecular formula .
  • X-ray Crystallography (if applicable): Resolve stereochemistry of the oxazepine ring .

Advanced Research Questions

Q. How do substituent variations on the urea and oxazepine moieties affect biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Urea Substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance hydrogen bonding with biological targets (e.g., kinases) .
  • Oxazepine Modifications : Introduce methyl groups at C3/C5 to improve metabolic stability, as seen in analogs with prolonged half-lives .
  • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and logP values to correlate hydrophobicity with membrane permeability .
  • Contradiction Resolution : Conflicting activity data may arise from crystallographic vs. solution-phase conformational differences; use molecular dynamics (MD) simulations to reconcile discrepancies .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., Aurora A) or GPCRs. Prioritize poses with urea NH groups forming hydrogen bonds to catalytic lysines .
  • MD Simulations : Simulate ligand-protein complexes in explicit solvent (≥100 ns) to assess stability of the oxazepine ring in hydrophobic pockets .
  • QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.